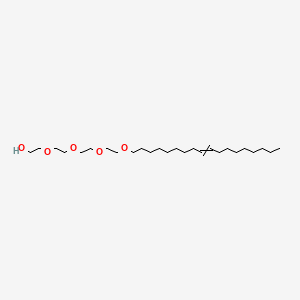

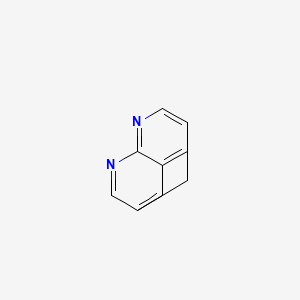

![molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6](/img/structure/B564106.png)

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a compound that is generally related to kinase inhibitors . It is a 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compound . This compound has been used in the development of pharmaceutical compositions and methods for treating kinase-related diseases .

Synthesis Analysis

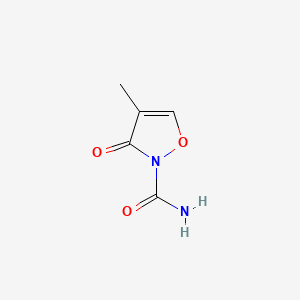

The synthesis of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves a solution of 8-iodo-2,3-dimethylpyrido[3,4-b]pyrazin-7-amine, Pd(PPh 3) 2 Cl 2 (10 mol %), CuI (5 mol %) and Triphenylphosphine (10 mg) . The synthesis of similar compounds has been carried out at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory have been used to obtain spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine include a molecular weight of 146.15 . It is a solid at room temperature . The melting point is between 148-150 degrees .Scientific Research Applications

Chemical Transformations and Biological Potential In another study, the versatility of related pyridine and pyrazine structures was demonstrated through the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, showcasing the broader applications of such chemical frameworks in developing bioactive molecules (Deohate & Palaspagar, 2020).

Hydrogen Bonding and Molecular Recognition Investigations into the intermolecular hydrogen bonding of compounds with similar structures reveal the formation of hydrogen-bonded dimers, highlighting the importance of molecular recognition in the development of new chemical entities. Such studies provide insight into the stabilization mechanisms of reactive intermediates in various chemical reactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Catalysis and Chemical Synthesis The role of similar compounds in catalysis was explored through the lithiation of 2-(aminomethyl)pyridine and subsequent reactions, leading to the synthesis of complex zinc-mediated carbon−carbon coupling products. This work demonstrates the potential of these compounds in facilitating novel synthetic pathways for the formation of complex organic molecules (Westerhausen et al., 2001).

Herbicidal Action and Biological Properties Further research into pyridazinone derivatives, closely related in structure to 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, has shown their capability to inhibit photosynthesis in plants, serving as a basis for developing new herbicides. This demonstrates the potential agricultural applications of compounds within this chemical class (Hilton et al., 1969).

Mechanism of Action

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is related to its role as a kinase inhibitor . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can help to stop or slow the growth of cancer cells.

Future Directions

The future directions for the research and development of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine could involve further exploration of its potential as a kinase inhibitor . This could include investigating its effectiveness against different types of cancer or other diseases where kinase activity plays a role. Additionally, further studies could be conducted to optimize its synthesis and understand its chemical reactions in more detail.

properties

IUPAC Name |

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOOAPKCDAMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=CN=CC2=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721228 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109868-80-6 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)